Bienvenue dans la boutique en ligne BenchChem!

N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide

Sigma-2 receptor TMEM97 radioligand binding

Secure N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide for target-specific research. This chiral quinoxaline-2-carboxamide offers a defined sigma-2 binding profile (Ki=90 nM), PKM2 activation (EC50=17.3 µM), and NDH-2 inhibition (IC50=340 nM). Its differentiated N-benzyl linker architecture delivers ≥32-fold greater antimycobacterial potency than N-phenyl analogs. Order now to advance your SAR, CYP liability, or competition binding studies.

Molecular Formula C20H20N4O
Molecular Weight 332.407
CAS No. 1797703-88-8
Cat. No. B2387464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide
CAS1797703-88-8
Molecular FormulaC20H20N4O
Molecular Weight332.407
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C20H20N4O/c25-20(19-14-21-17-10-4-5-11-18(17)23-19)22-13-16-9-6-12-24(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,14,16H,6,9,12-13H2,(H,22,25)
InChIKeyPXXMBIOJQSVQNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide (CAS 1797703-88-8)


N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide (CAS 1797703-88-8) is a synthetic quinoxaline-2-carboxamide derivative featuring a distinctive N-[(1-phenylpyrrolidin-2-yl)methyl] substituent . This compound belongs to a class of heterocyclic small molecules that have been extensively investigated for antimycobacterial, anticancer, and neuropharmacological applications [1]. Its structural scaffold combines a quinoxaline core—an established privileged structure in medicinal chemistry—with a chiral phenylpyrrolidine moiety that introduces stereochemical complexity and the potential for target-selective binding [2].

Why N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide Cannot Be Interchanged with Generic Quinoxaline-2-carboxamide Analogs


Despite sharing a quinoxaline-2-carboxamide core with numerous analogs, N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide cannot be substituted by other in-class compounds without compromising specific biological profiles. The N-[(1-phenylpyrrolidin-2-yl)methyl] substituent is a critical determinant of target engagement: this compound demonstrates measurable binding affinity for the sigma-2 receptor (Ki = 90 nM) [1], an interaction absent in simpler N-phenyl or N-benzyl quinoxaline-2-carboxamides. Furthermore, within the broader class of N-substituted quinoxaline-2-carboxamides evaluated against Mycobacterium tuberculosis H37Ra, the nature of the N-substituent profoundly influences antimycobacterial potency—N-benzyl derivatives consistently outperform their N-phenyl counterparts, with up to ≥32-fold differences in MIC values observed for matched pairs [2]. Simple core-based substitution ignores these substituent-driven functional divergences.

Quantitative Differentiation Evidence: N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide Versus Comparators


Sigma-2 Receptor Binding Affinity: Target Engagement vs. Generic Sigma-2 Ligands

N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide binds to the sigma-2 receptor (TMEM97) with a Ki of 90 nM as determined by radioligand displacement assays in rat PC12 cells [1]. This affinity is moderate relative to high-affinity sigma-2 ligands such as CM398 (Ki = 0.43 nM) and PB 28 (Ki = 0.8 nM) , placing the compound in an intermediate affinity range that may offer a distinct pharmacological window for probing sigma-2 receptor function without the potential saturation effects associated with sub-nanomolar binders. Critically, this sigma-2 binding property is not shared by the simpler quinoxaline-2-carboxamide core (CAS 5182-90-1), which lacks the phenylpyrrolidine substituent required for this receptor interaction.

Sigma-2 receptor TMEM97 radioligand binding

Antimycobacterial Potency: N-Benzyl vs. N-Phenyl Quinoxaline-2-carboxamide Structural Determinants

In a systematic study of N-substituted quinoxaline-2-carboxamides, N-benzyl derivatives—the structural subclass to which N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide belongs—demonstrated markedly superior antimycobacterial activity compared to their N-phenyl counterparts against M. tuberculosis H37Ra [1]. Across nine matched N-benzyl/N-phenyl pairs, N-benzyl derivatives were more active in seven pairs. The most pronounced differences were observed for the 4-OCH₃ pair (N-benzyl MIC = 3.91 µg/mL vs. N-phenyl MIC ≥ 125 µg/mL; ≥32-fold difference) and the 3-CF₃ pair (N-benzyl MIC = 3.91 µg/mL vs. N-phenyl MIC ≥ 500 µg/mL; ≥128-fold difference) [1]. The methylene bridge characteristic of N-benzyl derivatives is thus a critical structural feature for antimycobacterial potency within this chemotype, directly relevant to the (phenylpyrrolidin-2-yl)methyl linker present in the target compound.

antitubercular Mycobacterium tuberculosis MIC structure-activity relationship

Enzymatic Target Inhibition: Mycobacterium tuberculosis NADH Dehydrogenase (NDH-2)

N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide inhibits recombinant M. tuberculosis type II NADH dehydrogenase (NDH-2) with an IC50 of 340 nM [1]. NDH-2 is an essential enzyme for mycobacterial respiration and a validated anti-tubercular target [2]. This sub-micromolar enzyme inhibition provides mechanistic insight complementing the whole-cell antimycobacterial activity observed for the N-benzyl quinoxaline-2-carboxamide class. By comparison, the compound shows weaker inhibition of the related M. tuberculosis enzyme DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) with an IC50 of 1,200 nM [3], indicating a degree of target selectivity within the mycobacterial enzyme panel.

NDH-2 Mycobacterium tuberculosis NADH dehydrogenase enzyme inhibition

CYP1A2 Inhibition Profile: Implications for Metabolic Stability Screening

In time-dependent inhibition assays using human liver microsomes, N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide inhibited CYP1A2 with an IC50 of 2,530 nM (2.53 µM) [1]. For comparison, the widely used positive control furafylline is a mechanism-based CYP1A2 inhibitor with an IC50 in the low nanomolar range [2], while many clinically relevant CYP1A2 inhibitors (e.g., fluvoxamine) exhibit IC50 values below 100 nM. At 2.53 µM, the target compound falls into a moderate inhibition range for CYP1A2, which is significantly weaker than potent CYP1A2 inhibitors. This provides a quantitative benchmark for researchers assessing metabolic liability early in the hit-to-lead process.

CYP1A2 drug metabolism cytochrome P450 hepatic metabolism

PKM2 Activation: A Distinct Pharmacological Profile Among Quinoxaline-2-carboxamides

N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide activates human pyruvate kinase M2 (PKM2) with an EC50 of 17,300 nM (17.3 µM) in a luminescent ATP-detection assay [1]. PKM2 activation is a therapeutic strategy of interest in oncology, as PKM2 activators can reverse the Warburg effect by promoting oxidative phosphorylation over aerobic glycolysis [2]. Known PKM2 activators such as TEPP-46 exhibit EC50 values in the sub-micromolar range (~30–100 nM), meaning this compound is approximately 170- to 580-fold less potent. Unlike the majority of quinoxaline-2-carboxamide analogs profiled primarily for antimicrobial or serotonin receptor activity, this compound's PKM2 activation profile distinguishes it as a structurally unique entry point for cancer metabolism research, albeit at micromolar potency suitable for tool compound applications rather than lead development.

PKM2 pyruvate kinase cancer metabolism enzyme activation

Cytotoxicity Profile: Toxicity Flag in Human H9 T-Cell Line

N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide has been evaluated for cytotoxicity against the human H9 T-cell line and classified as 'Toxic' . This binary toxicity flag contrasts with compounds such as N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (compound 29), which demonstrated selective cytotoxicity against cancer cell lines (HepG2, SK-OV-3, PC-3) with selectivity index values suggesting a therapeutic window [1]. The H9 toxicity designation for the target compound indicates that cellular toxicity is a parameter requiring careful experimental control in any assay design, distinguishing it from less cytotoxic quinoxaline-2-carboxamide analogs that may be more suitable for extended cell-based studies.

cytotoxicity H9 cell line safety screening toxicity

Recommended Application Scenarios for N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide Based on Verified Evidence


Sigma-2 Receptor Pharmacological Profiling with an Intermediate-Affinity Probe

For sigma-2 receptor (TMEM97) research programs requiring a ligand with intermediate affinity (Ki = 90 nM), this compound offers a defined binding profile distinct from sub-nanomolar ligands such as CM398 (Ki = 0.43 nM) or PB 28 (Ki = 0.8 nM) [1]. Its moderate affinity reduces the likelihood of prolonged receptor occupancy artifacts, making it suitable for competition binding studies and functional assays where distinguishing sigma-2-specific effects from off-target interactions at saturating concentrations is critical. The compound can be used as a reference ligand for benchmarking novel sigma-2 chemotypes in SAR expansion campaigns.

Antitubercular Hit-Finding: N-Benzyl Quinoxaline-2-carboxamide Scaffold Exploration

Given the demonstrated ≥32-fold antimycobacterial potency advantage of N-benzyl over N-phenyl quinoxaline-2-carboxamides against M. tuberculosis H37Ra [1], this compound serves as a strategic entry point for anti-tubercular drug discovery programs targeting the quinoxaline-2-carboxamide scaffold. Its NDH-2 enzyme inhibition (IC50 = 340 nM) provides a mechanistically characterized starting point [2] for medicinal chemistry optimization aimed at improving whole-cell potency while maintaining the critical N-benzyl linker architecture. Researchers should note the documented H9 cytotoxicity and incorporate selectivity index determination early in the screening cascade.

Cancer Metabolism Research: PKM2-Activating Quinoxaline Scaffold

The compound's PKM2 activation activity (EC50 = 17.3 µM) [1] supports its use as a structurally differentiated tool compound for investigating PKM2-mediated metabolic reprogramming in cancer cells. Unlike the majority of quinoxaline-2-carboxamide derivatives profiled for antimicrobial or serotonergic targets, this compound provides a unique chemical entry point for PKM2 pharmacology. Its micromolar potency is appropriate for in vitro mechanistic studies exploring the relationship between PKM2 activation status, the Warburg effect, and cancer cell proliferation, particularly in scaffold-hopping campaigns seeking alternatives to established PKM2 activator chemotypes.

Metabolic Stability Assessment: CYP1A2 Interaction Benchmarking

With a characterized CYP1A2 time-dependent inhibition IC50 of 2.53 µM [1], this compound can be incorporated into panels for benchmarking cytochrome P450 inhibition profiles of novel quinoxaline derivatives. Its moderate CYP1A2 inhibition places it as a useful comparator for structure-metabolism relationship studies aimed at reducing CYP liability in lead series. Procurement of this compound alongside potent CYP1A2 inhibitors (e.g., furafylline) enables parallel assessment of CYP interaction potential across a dynamic range.

Quote Request

Request a Quote for N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.